

# Classification of Cutaneous Adverse Drug Reactions

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Liarozole

CAS No.: 115575-11-6

Cat. No.: S548671

[Get Quote](#)

Cutaneous Adverse Drug Reactions (CADRs) can be broadly classified into predictable (Type A) and unpredictable (Type B) reactions. Severe Cutaneous Adverse Reactions (SCARs) are a significant concern in drug development due to their potential for serious morbidity and mortality [1] [2] [3].

The table below summarizes the main types of CADRs:

| Reaction Type                     | Classification                        | Key Clinical Features                                         | Common Drug Offenders                                         |
|-----------------------------------|---------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------|
| <b>Maculopapular Exanthem</b> [1] | Type A / Type IV Hypersensitivity [2] | Widespread, symmetrical maculopapular rash; most common CADR. | Antibiotics (e.g., beta-lactams), NSAIDs, antiepileptics [1]. |
| <b>Urticaria</b> [1]              | Type I Hypersensitivity [2]           | Wheals and hives; can be immediate or delayed.                | Antibiotics, NSAIDs [1].                                      |
| <b>Fixed Drug Eruption</b> [1]    | Type IV Hypersensitivity [2]          | Well-defined, recurring lesions at the same skin site.        | Sulfonamides, analgesics [1].                                 |

| Reaction Type                                                             | Classification                  | Key Clinical Features                                                                              | Common Drug Offenders                                          |
|---------------------------------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Photosensitivity [4]                                                      | Phototoxic or Photoallergic     | Reaction in sun-exposed areas; can be caused by various drug classes.                              | Some benzodiazepines (e.g., alprazolam, chlordiazepoxide) [4]. |
| Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [1] [2]     | Type IV Hypersensitivity (SCAR) | Late-onset rash, fever, facial edema, eosinophilia, multi-organ involvement (e.g., liver, kidney). | Antiepileptics (carbamazepine), allopurinol [1].               |
| Acute Generalized Exanthematous Pustulosis (AGEP) [1] [2]                 | Type IV Hypersensitivity (SCAR) | Widespread, numerous sterile pustules; often fever.                                                | Antibiotics (aminopenicillins, macrolides) [1].                |
| Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) [1] [2] | Type IV Hypersensitivity (SCAR) | Severe blistering and epidermal detachment; mucosal involvement; high mortality.                   | Allopurinol, antiepileptics, NSAIDs, antibiotics [1].          |

## Pharmacovigilance & Causality Assessment

A robust pharmacovigilance system is essential for monitoring ADRs. Key steps include:

- **Structured Data Collection:** Utilize specific databases like the ENDA-DAHD database for allergy/hypersensitivity reactions to improve reporting accuracy [5].
- **Causality Assessment:** Employ standardized algorithms like the **Naranjo scale** to adjudicate a causal link between a drug and a reported reaction [4]. This scale uses a series of questions to calculate a probability score.
- **Identify Risk Factors:** Be aware that factors such as a history of allergies, smoking, and specific medical conditions (e.g., liver or kidney dysfunction) can predispose patients to CADR [6].

## Diagnostic & Investigative Methodologies

When a CADR is suspected, a systematic approach to diagnosis is critical. The following workflow outlines the key steps from initial clinical suspicion to final diagnosis and reporting.



Final Diagnosis & Reporting  
to Pharmacovigilance Network



[Click to download full resolution via product page](#)

### Supporting Details for the Workflow:

- **Clinical Evaluation:** A thorough examination should document the morphology of the rash, distribution, mucosal involvement, and associated systemic symptoms [1]. The timing relative to drug initiation is a critical clue.
- **Assessment of Severity:** Signs of severe reactions (SCARs) requiring immediate hospitalization include [1]:
  - Skin pain, blistering, or epidermal detachment (>10% body surface area).
  - Mucosal erosions at two or more sites.
  - Facial edema or palpable purpura.
  - High fever, lymphadenopathy, or abnormal organ function tests (e.g., liver, kidneys).
- **Diagnostic Testing:**
  - **Laboratory Tests:** A complete blood count (CBC) can reveal eosinophilia, which is suggestive of DRESS. Liver function tests (LFTs) and renal function tests are crucial for assessing systemic involvement [1] [6].
  - **Skin Biopsy:** Histopathological examination of a skin sample is often essential to distinguish between different types of CADR, such as AGEP vs. generalized pustular psoriasis [1].
  - **Allergy Testing:** **Patch testing, prick testing, and intradermal testing** can be used to identify the causative drug, though they have limitations and are not risk-free [1]. **Oral provocation or photoprovocation tests** are more definitive but carry a higher risk and should only be performed by specialists [4].

## Frequently Asked Questions (FAQs)

**Q1: What is the first step in managing a suspected cutaneous drug reaction in a clinical trial?** The immediate and most crucial step is to consider withdrawing the suspected drug, provided it is medically safe to do so. This must be followed by a thorough clinical evaluation to characterize the reaction and assess its severity [1].

**Q2: How can we determine if a skin rash is a benign side effect or a severe reaction like SCAR?** Key red flags for SCARs include: skin pain or tenderness before blistering, mucous membrane involvement (eyes, mouth, genitals), rapid progression of the rash, fever, facial swelling, and blistering or skin detachment. Any of these signs warrant immediate medical intervention [1].

**Q3: What are the common mechanisms behind these skin reactions?** Most immune-mediated CADR are delayed (Type IV) T-cell-mediated hypersensitivity reactions [3]. The different clinical phenotypes (e.g., DRESS, AGEP, SJS/TEN) are influenced by the specific T-cell subpopulations (Th1, Th2, Th17, cytotoxic T-cells) and cytokines involved [3]. Pseudoallergic reactions, which mimic allergies but lack IgE, can occur due to direct mast cell activation [2].

**Q4: Our drug is new, and we are receiving rare reports of skin rashes. How should we proceed with pharmacovigilance?** It is essential to use a standardized and specific database for drug allergy/hypersensitivity, such as the ENDA-DAHD database, which allows for more precise data collection than general pharmacovigilance systems [5]. Each case should undergo a formal causality assessment (e.g., using the Naranjo scale) and be reported to the relevant national pharmacovigilance authority [1] [4].

### ***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Cutaneous Adverse Drug Reaction - StatPearls - NCBI - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Adverse Drug Reactions - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Mechanisms of Severe Cutaneous Adverse Reactions [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Benzodiazepine-induced photosensitivity reactions [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

5. Pharmacovigilance of drug allergy and hypersensitivity ... [pubmed.ncbi.nlm.nih.gov]

6. Pharmacovigilance of cutaneous adverse drug reactions in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Classification of Cutaneous Adverse Drug Reactions]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548671#managing-liarozole-side-effects-skin]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com